トリイソブチルボレート

説明

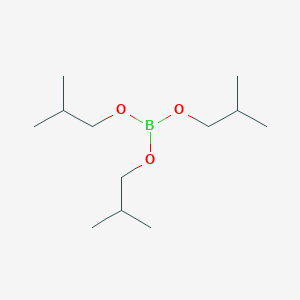

Triisobutyl borate is an organic compound with the chemical formula C₁₂H₂₇BO₃. It is a borate ester derived from boric acid and isobutanol. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions. It is a colorless liquid that is soluble in organic solvents such as ethanol, ketones, and esters.

科学的研究の応用

科学および産業におけるホウ酸塩ガラス

トリイソブチルボレートを含むホウ酸塩ガラスの研究は、科学的な好奇心と、一般的に酸化物ガラスの構造を説明するための助けとして始まりました。 . この努力は、ホウ酸塩ガラスの構造とユニークな特性の理解を深めました。 . ホウ酸塩ガラスは、ケイ酸塩ガラスに比べて、あまり知られていない、あるいはあまり調査されていない利点があります。 .

低い融点と軟化点

ホウ酸塩ガラスがシリカガラスよりも優れている重要な利点の1つは、融点と軟化点が大幅に低いことです。 . これにより、電子機器のシールや不動態化などの用途に役立ちます。 .

ホウケイ酸ガラスの開発

SiO2ガラスにB2O3を添加すると、幅広い産業用途を持つホウケイ酸ガラスが開発されました。 . これらのガラスは、ソーダ石灰ガラスに比べて、化学的耐久性、耐熱衝撃性、電気抵抗率が高くなっています。 .

生体活性ガラスの生体医用分野における応用

生体活性ガラス (BG) は、優れた生体活性特性を持つため、生体医用分野で広く使用されており、組織とインプラントの相互作用を改善し、骨の再生と傷の治癒を促進しています。 .

多孔質足場材料としての使用

BGは魅力的な特性を持つだけでなく、多孔質足場材料としても魅力的です。 . このような多孔質足場は、組織の増殖と天然骨および隣接する軟組織との統合を可能にし、細菌の増殖を防ぎながら、新しい骨の形成を可能にする速度で分解する必要があります。

準備方法

Synthetic Routes and Reaction Conditions: Triisobutyl borate is typically synthesized through the esterification of boric acid with isobutanol. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the process. The general reaction can be represented as:

生物活性

Triisobutyl borate (TIB) is an organoboron compound with the molecular formula C12H27BO3 and a molecular weight of approximately 188.07 g/mol. It is primarily recognized for its applications in organic synthesis and materials science, particularly in the synthesis of boron-doped materials. This article explores the biological activity of TIB, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

Triisobutyl borate is a clear, colorless liquid that is insoluble in water but miscible with organic solvents such as ether and ethanol. It can be synthesized through various methods, often involving the reaction of boron trioxide with isobutanol. Its structure provides unique reactivity profiles, particularly in acid-base reactions where it can release heat and alcohols.

Antimicrobial Activity

Research indicates that triisobutyl borate exhibits significant antimicrobial properties. A study on borate-buffered solutions demonstrated that these solutions displayed substantial antimicrobial activity against various strains of bacteria, including Pseudomonas and Staphylococcus species. The effectiveness of TIB in such formulations suggests its potential as a preservative or antimicrobial agent in pharmaceutical applications .

Table 1: Antimicrobial Efficacy of Borate-Buffered Solutions

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 15 | |

| Staphylococcus aureus | 12 | |

| Escherichia coli | 10 |

Case Studies and Research Findings

- Antioxidant Activity : A study examining the effects of boron supplementation found that it reduced lipid peroxidation and enhanced vitamin status in rats. This implies that triisobutyl borate may similarly influence oxidative stress responses due to its boron content .

- Cancer Research : Boron compounds have been investigated for their antiproliferative effects on cancer cell lines. Although direct studies on TIB are scarce, the mechanisms observed with boric acid—such as inhibition of protein synthesis and activation of MAP kinase pathways—may also apply to TIB .

- Therapeutic Applications : Given its antimicrobial properties and potential for enhancing antioxidant defenses, triisobutyl borate could be explored further for therapeutic applications in treating infections or oxidative stress-related conditions.

特性

IUPAC Name |

tris(2-methylpropyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJSLDBKUGXPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C)C)(OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157278 | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-76-1 | |

| Record name | Boric acid (H3BO3), tris(2-methylpropyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisobutyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55PG38QC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Triisobutyl borate serves as a valuable reagent for introducing boron atoms into organic molecules. A key application is its reaction with organolithium reagents, exemplified by the regioselective ortho-lithiation of fluorinated aryls. [] This reaction allows for the subsequent introduction of various functional groups, highlighting TIBB's role in constructing complex molecules.

A: Yes, Triisobutyl borate plays a crucial role in the "borate method" for isolating isobutyl alcohol. [] This method capitalizes on the reversible esterification reaction between isobutyl alcohol and boric acid, forming triisobutyl borate. The ester is then readily separated and hydrolyzed to retrieve the purified isobutyl alcohol.

A: Research indicates that Triisobutyl borate offers advantages when reacting with tetraphosphorus decasulfide to synthesize boron dithiophosphates. [] Specifically, employing low-frequency ultrasonic irradiation alongside TIBB significantly reduces the reaction time and temperature, promoting efficient synthesis.

A: Yes, gas chromatography has been successfully employed to determine intermediates in synthetic pathways involving Triisobutyl Borate, particularly in the synthesis of adenosine 5′-monophosphate. [] This highlights the importance of analytical techniques for monitoring reaction progress and characterizing intermediates.

A: Yes, Triisobutyl Borate is a key reagent in the synthesis of various boron-containing compounds, including those with phosphorus. For instance, it reacts with O,O-dialkyl dithiophosphoric acids to yield novel boron dithiophosphate derivatives. [] This highlights the versatility of TIBB in accessing diverse organophosphorus compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。